molecular formula C17H17BrN2O3 B3863589 2-bromo-N'-(4-ethoxy-2-methoxybenzylidene)benzohydrazide

2-bromo-N'-(4-ethoxy-2-methoxybenzylidene)benzohydrazide

Cat. No. B3863589
M. Wt: 377.2 g/mol
InChI Key: PIAANGLJGPAWFW-YBFXNURJSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of the atoms .


Synthesis Analysis

The synthesis of a compound refers to the process of creating the compound, usually through chemical reactions. This often involves combining simpler compounds, or precursors, in the presence of a catalyst and under specific conditions of temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used for this purpose include X-ray crystallography, neutron diffraction, and various forms of spectroscopy .


Chemical Reactions Analysis

This involves studying the transformations that a compound undergoes when it reacts with other substances. It includes understanding the mechanism of the reaction, the conditions under which it occurs, the yield of the product, and the rate of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound affects a living organism at the molecular level. For example, a drug’s mechanism of action might involve inhibiting a specific enzyme that plays a key role in a disease .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications (such as in medicine or industry), and ways to synthesize it more efficiently or from renewable resources .

properties

IUPAC Name

2-bromo-N-[(E)-(4-ethoxy-2-methoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-3-23-13-9-8-12(16(10-13)22-2)11-19-20-17(21)14-6-4-5-7-15(14)18/h4-11H,3H2,1-2H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAANGLJGPAWFW-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=NNC(=O)C2=CC=CC=C2Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[(E)-(4-ethoxy-2-methoxyphenyl)methylideneamino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-bromo-N'-(4-ethoxy-2-methoxybenzylidene)benzohydrazide
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